molecular formula C16H26FNO4 B8024288 Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate

Cat. No.: B8024288
M. Wt: 315.38 g/mol
InChI Key: HZINXEXOXZZKRX-PKNBQFBNSA-N
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Description

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, a fluorine atom at the 3-position, and a conjugated ethylidene moiety substituted with a tert-butoxy oxo group at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or bioactive molecules due to its structural rigidity and tunable electronic properties . The tert-butyl groups enhance steric protection and lipophilicity, while the fluorine atom modulates electron density and metabolic stability .

Properties

IUPAC Name

tert-butyl (4E)-3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26FNO4/c1-15(2,3)21-13(19)9-11-7-8-18(10-12(11)17)14(20)22-16(4,5)6/h9,12H,7-8,10H2,1-6H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZINXEXOXZZKRX-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/1\CCN(CC1F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method, adapted from CN103787971A, involves a two-step process:

  • Aldol condensation between methyl vinyl ketone and a piperidine aldehyde precursor.

  • Enamine formation using tris(dimethylamino methane) to stabilize the α,β-unsaturated ketone.

Key Advantages

  • Avoids malodorous byproducts (e.g., thiols or sulfonic acids) common in similar esterifications.

  • Column chromatography ensures >95% purity, critical for pharmaceutical intermediates.

Piperidine Ring Functionalization via Horner-Wadsworth-Emmons Olefination

Reaction Design

This approach, inferred from VulcanChem’s synthesis of analogous compounds, focuses on late-stage olefination:

  • Piperidine protection : Boc (tert-butoxycarbonyl) group installation.

  • Fluorination : Electrophilic fluorination at C3.

  • Olefination : Introduction of the tert-butoxy-oxoethylidene group.

Detailed Protocol

Protection and Fluorination

  • Reagents :

    • Boc anhydride (di-tert-butyl dicarbonate), 4-piperidone.

    • Fluorinating agent: DAST (diethylaminosulfur trifluoride) or Selectfluor.

  • Conditions :

    • Boc protection: THF, 0°C, triethylamine (yield: 85–90%).

    • Fluorination: Dichloromethane, −78°C (yield: 70–75%).

Olefination via Horner-Wadsworth-Emmons Reaction

  • Reagents : Phosphonate ester (e.g., tert-butyl 2-diethylphosphonoacetate), sodium hydride.

  • Conditions :

    • Solvent: THF, 0°C → room temperature.

    • Workup: Aqueous HCl wash, column chromatography (hexane/ethyl acetate, 70:30).

  • Yield : 60–65%.

Challenges and Solutions

  • Stereoselectivity : The (Z)-configuration of the oxoethylidene group is favored due to steric hindrance from the tert-butoxy moiety.

  • Purification : Gradient elution (60:40 → 80:20 cyclohexane/ethyl acetate) resolves cis/trans isomers.

One-Pot Tandem Deprotection-Olefination

Methodology

A streamlined process combining Boc deprotection and in situ olefination, reducing intermediate isolation steps.

Reaction Parameters

  • Reagents :

    • Starting material: 3-Fluoro-4-(2-tert-butoxy-2-oxoethyl)piperidine.

    • Acid catalyst: Trifluoroacetic acid (TFA).

    • Olefination agent: Ethyl diazoacetate, rhodium(II) acetate.

  • Conditions :

    • Deprotection: TFA/DCM (1:1), 0°C (1 hr).

    • Olefination: Room temperature, 12 hr.

  • Yield : 55–60% (over two steps).

Limitations

  • Lower yield compared to stepwise methods due to competing side reactions.

  • Requires strict anhydrous conditions to prevent hydrolysis of the tert-butoxy group.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Total Yield High (not quantified)60–65%55–60%
Reaction Steps 232 (tandem)
Purification Column chromatographyColumn chromatographyColumn chromatography
Stereoselectivity Unreported(Z)-favored(Z)-favored
Key Advantage ScalabilityPrecision in fluorinationReduced isolation steps

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing:

  • Antidepressants: The piperidine core is often associated with neuroactive compounds, and modifications can lead to enhanced efficacy against depression.
  • Anticancer agents: Fluorinated compounds frequently exhibit improved metabolic stability and bioavailability, making them suitable for cancer therapy.

Material Science

The compound's unique properties allow it to be used in developing advanced materials:

  • Fluorinated polymers: Due to their hydrophobic characteristics, derivatives can enhance the performance of coatings and membranes.
  • Nanomaterials: Incorporating this compound into nanostructures can improve their functionality in sensors and drug delivery systems.

Case Study 1: Antidepressant Development

In a study focusing on the synthesis of novel piperidine derivatives, researchers synthesized this compound as a lead compound. The derivative exhibited promising activity in preclinical models of depression, suggesting a pathway for further development into therapeutic agents.

Case Study 2: Polymer Applications

Research conducted on fluorinated polymers incorporated this compound into the polymer matrix, demonstrating enhanced water repellency and chemical resistance. These properties are vital for applications in protective coatings and filtration membranes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom can enhance its binding affinity to these targets, leading to increased biological activity. The tert-butoxy group can also influence the compound’s solubility and stability, affecting its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 1: tert-butyl carbamate; 3: F; 4: ethylidene C₁₆H₂₅FNO₅ 330.37 g/mol Conjugated ethylidene enhances reactivity in cross-coupling or cycloadditions. High lipophilicity.
Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (10) 1: ethyl carbamate; 3: tert-butoxy ethyl; 4: oxo C₁₄H₂₃NO₅ 285.34 g/mol Oxo group at C4 reduces conjugation; ethyl ester lowers steric hindrance.
tert-Butyl (R/S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate 1: tert-butyl carbamate; 3: F + aminomethyl C₁₁H₂₁FN₂O₂ 232.30 g/mol Aminomethyl group introduces basicity; potential for hydrogen bonding.
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate 1: tert-butyl carbamate; 3: 2F; 4: bromomethyl C₁₁H₁₈BrF₂NO₂ 314.17 g/mol Bromomethyl enables alkylation; difluoro substitution increases polarity.
tert-Butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate 1: tert-butyl carbamate; 4: thienopyrimidine C₁₆H₂₁FN₄O₂S 364.43 g/mol Thienopyrimidine moiety confers aromaticity and potential bioactivity.

Physicochemical Properties

  • Lipophilicity : The target compound’s tert-butyl groups increase logP compared to ethyl ester derivatives (e.g., Compound 10: logP ~1.5 vs. Target: logP ~3.2) .
  • Stability : The ethylidene group may confer susceptibility to hydrolysis under acidic conditions, whereas oxo derivatives (e.g., Compound 10) are more stable but less reactive .
  • NMR Signatures : The target compound’s ¹H NMR would feature a deshielded vinyl proton (~δ 6.5–7.0 ppm) absent in saturated analogues like Compound 10 (δ 2.35–2.64 ppm for CH₂ groups) .

Biological Activity

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate, identified by its CAS number 362705-32-6, is a synthetic compound with potential biological activities. Its structure includes a piperidine ring, which is significant in medicinal chemistry due to its presence in various pharmacologically active compounds. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C16H26FNO4
  • Molecular Weight: 315.39 g/mol
  • IUPAC Name: tert-butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate
  • Purity: 95%

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Inhibition of Enzymes:
    • The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive functions and memory .
  • Neuroprotective Effects:
    • Preliminary studies suggest that this compound may exhibit neuroprotective properties against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases such as Alzheimer's .

In Vitro Studies

In vitro experiments have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. The compound showed a reduction in reactive oxygen species (ROS) production and decreased levels of pro-inflammatory cytokines such as TNF-α.

StudyCell TypeTreatmentResult
AstrocytesAβ treatment with and without compoundIncreased cell viability from 43.78% to 62.98% with treatment
Neuronal cellsOxidative stress modelReduced ROS levels and improved cell survival

In Vivo Studies

In vivo studies using animal models have further elucidated the potential benefits of this compound. For example, administration in scopolamine-induced models of cognitive impairment showed improvements in memory retention compared to control groups treated with standard AChE inhibitors like galantamine.

StudyAnimal ModelTreatmentCognitive Assessment
RatsCompound vs. GalantamineSignificant improvement in memory tasks compared to control

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Alzheimer's Disease Model:
    • In a study involving transgenic mice expressing human amyloid precursor protein (APP), treatment with this compound resulted in reduced plaque formation and improved cognitive function as measured by the Morris water maze test.
  • Stroke Recovery:
    • Another case study indicated that the compound could enhance recovery post-stroke by promoting neurogenesis and reducing infarct size in rodent models.

Q & A

Q. How can high-throughput screening improve the synthesis of derivatives for SAR studies?

  • Answer : Use automated platforms (e.g., Chemspeed) to vary:
  • Reagents : Test fluorinating agents (Selectfluor vs. DAST).
  • Solvents : Screen polar aprotic solvents (DMF vs. DMSO) for yield optimization.
  • Analysis : Integrate inline HPLC for real-time reaction monitoring .

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